molecular formula C18H25N5O2 B12252266 N-[(furan-2-yl)methyl]-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide

N-[(furan-2-yl)methyl]-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide

Cat. No.: B12252266
M. Wt: 343.4 g/mol
InChI Key: JWWSKTUSEXRDQT-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide is a complex organic compound featuring a furan ring, a pyrimidine ring, and a piperidine ring

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]acetamide

InChI

InChI=1S/C18H25N5O2/c1-14-9-20-18(21-10-14)22(2)15-5-3-7-23(12-15)13-17(24)19-11-16-6-4-8-25-16/h4,6,8-10,15H,3,5,7,11-13H2,1-2H3,(H,19,24)

InChI Key

JWWSKTUSEXRDQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the furan and pyrimidine intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the pyrimidine ring is often prepared via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea .

The final step involves the coupling of the furan and pyrimidine intermediates with a piperidine derivative under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrimidine ring can produce dihydropyrimidines .

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]formamide: Shares the furan ring but lacks the pyrimidine and piperidine rings.

    2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: Contains a furan ring and a benzoic acid moiety.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Features a sulfonamide group and a furan ring.

Uniqueness

N-[(furan-2-yl)methyl]-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide is unique due to its combination of three distinct ring systems (furan, pyrimidine, and piperidine), which confer specific chemical and biological properties that are not found in simpler compounds .

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